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Compound of Interest

Compound Name:
4-(2-Chlorophenoxy)benzylamine

hydrochloride

Cat. No.: B1356550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)benzylamine
hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical

and agrochemical research. Drawing upon established chemical principles and data from

analogous compounds, this document offers insights into its synthesis, physicochemical

properties, and potential biological activities, serving as a valuable resource for researchers

engaged in drug discovery and development.

Introduction and Chemical Identity
4-(2-Chlorophenoxy)benzylamine hydrochloride is a substituted benzylamine derivative

characterized by a 2-chlorophenoxy moiety at the para-position of the benzylamine core. The

hydrochloride salt form enhances its aqueous solubility, making it amenable to various

biological assays and formulations[1][2]. Its unique structural features make it a valuable

building block in the synthesis of more complex, biologically active molecules[1][2].

Table 1: Chemical Identity of 4-(2-Chlorophenoxy)benzylamine Hydrochloride
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Property Value Source

IUPAC Name

(4-(2-

chlorophenoxy)phenyl)methan

amine hydrochloride

N/A

CAS Number 1170147-57-9 [2]

Molecular Formula C₁₃H₁₃Cl₂NO [2]

Molecular Weight 270.16 g/mol [2]

Appearance
White to off-white solid

(predicted)
[2]

Solubility Soluble in water [1][2]

Proposed Synthesis Pathway
While a specific, detailed synthesis protocol for 4-(2-Chlorophenoxy)benzylamine
hydrochloride is not readily available in the public domain, a plausible and efficient synthetic

route can be proposed based on established organic chemistry reactions for analogous

compounds. A two-step process starting from 4-hydroxybenzyl cyanide is outlined below. The

causality behind these experimental choices lies in the high reactivity of the starting materials

and the efficiency of the chosen reactions.

Step 1: Williamson Ether Synthesis

Step 2: Reduction of Nitrile

4-Hydroxybenzyl Cyanide

4-(2-Chlorophenoxy)benzyl CyanideBase (e.g., K₂CO₃)
Solvent (e.g., DMF)

2-Chlorophenol

4-(2-Chlorophenoxy)benzylamine

Reducing Agent (e.g., LiAlH₄ in THF
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Figure 1: Proposed two-step synthesis of 4-(2-Chlorophenoxy)benzylamine hydrochloride.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(2-Chlorophenoxy)benzyl Cyanide

This step involves a Williamson ether synthesis, a reliable method for forming ethers.

Reaction Setup: To a solution of 4-hydroxybenzyl cyanide (1 equivalent) in a polar aprotic

solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5

equivalents).

Addition of Reagents: Stir the mixture at room temperature for 30 minutes. Then, add 2-

chlorophenol (1.1 equivalents) dropwise to the reaction mixture.

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction

progress using thin-layer chromatography (TLC).

Work-up and Purification: Once the reaction is complete, cool the mixture to room

temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent

such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel.

Step 2: Reduction of 4-(2-Chlorophenoxy)benzyl Cyanide to 4-(2-Chlorophenoxy)benzylamine

The reduction of the nitrile group to a primary amine is a standard transformation.

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon),

prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2-3

equivalents) in anhydrous tetrahydrofuran (THF).

Addition of Intermediate: Cool the suspension to 0 °C and slowly add a solution of 4-(2-

chlorophenoxy)benzyl cyanide (1 equivalent) in anhydrous THF.

Reaction Conditions: After the addition is complete, allow the reaction to warm to room

temperature and then reflux for several hours. Monitor the reaction by TLC.
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Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess

LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water

again. Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced

pressure to obtain the crude 4-(2-chlorophenoxy)benzylamine.

Step 3: Formation of the Hydrochloride Salt

Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether.

Precipitation: Bubble hydrogen chloride gas through the solution or add a solution of HCl in

ether.

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by

filtration, wash with cold ether, and dry under vacuum to yield 4-(2-
Chlorophenoxy)benzylamine hydrochloride.

Physicochemical and Spectroscopic Properties
(Predicted)
Due to the lack of experimentally determined data for 4-(2-Chlorophenoxy)benzylamine
hydrochloride, the following properties are predicted based on the analysis of structurally

similar compounds.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value/Range
Rationale/Comparison
Compound

Melting Point (°C) 180 - 200

Benzylamine hydrochloride

has a melting point of 262-263

°C. The larger, more complex

structure of the target molecule

may lead to a lower melting

point.

pKa 8.5 - 9.5

The pKa of the ammonium

group in benzylamine is

around 9.3. The phenoxy

group is unlikely to significantly

alter this value.

LogP 3.0 - 4.0

The presence of the

chlorophenoxy group

increases the lipophilicity

compared to benzylamine.

Predicted Spectroscopic Data
The following are predicted key signals for the characterization of 4-(2-
Chlorophenoxy)benzylamine hydrochloride.

¹H NMR (in DMSO-d₆):

δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group.

δ 7.0-7.6 ppm (multiplet, 8H): Aromatic protons of the two phenyl rings. The protons on the

benzylamine ring will likely appear as two doublets, while the protons on the chlorophenoxy

ring will show a more complex multiplet pattern.

δ 4.0-4.2 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group.

¹³C NMR (in DMSO-d₆):

δ 150-160 ppm: Aromatic carbon attached to the ether oxygen.
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δ 115-140 ppm: Aromatic carbons.

δ 42-45 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (KBr pellet):

3000-2800 cm⁻¹: N-H stretching of the ammonium group.

~3030 cm⁻¹: Aromatic C-H stretching.

~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching.

~1240 cm⁻¹: Aryl-O-C stretching (ether linkage).

~750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (ESI+):

[M+H]⁺ peak at m/z 234.07: Corresponding to the free amine C₁₃H₁₂ClNO.

Major fragmentation pathways: Likely to involve cleavage of the benzylic C-N bond and

fragmentation of the ether linkage.

Potential Biological Activity and Applications
While specific biological data for 4-(2-Chlorophenoxy)benzylamine hydrochloride is limited,

its structural motifs suggest potential applications in several areas of drug discovery and

agrochemical research.

Pharmaceutical Applications
The phenoxybenzylamine scaffold is present in a number of biologically active compounds. For

instance, phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor

antagonist[3]. This suggests that 4-(2-Chlorophenoxy)benzylamine hydrochloride and its

derivatives could be investigated for their affinity towards adrenergic receptors.

Furthermore, many benzylamine derivatives are known to interact with monoamine

transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and
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norepinephrine transporter (NET)[4]. Given its structural similarity to some known transporter

ligands, this compound could be a starting point for the development of novel central nervous

system (CNS) active agents.

4-(2-Chlorophenoxy)benzylamine HCl

α-Adrenergic Receptors

Potential Antagonist Activity

Monoamine Transporters
(DAT, SERT, NET)

Potential Modulatory Activity

Other CNS Targets

Exploratory Research
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Figure 2: Potential biological targets for 4-(2-Chlorophenoxy)benzylamine hydrochloride.

Agrochemical Applications
Substituted benzylamines and phenoxy ethers are also found in various agrochemicals[1][2].

These compounds can act as herbicides, fungicides, or insecticides. The specific combination

of the chlorophenoxy and benzylamine groups in this molecule makes it a candidate for

screening in agrochemical discovery programs.

Safety and Handling
No specific safety data sheet (SDS) for 4-(2-Chlorophenoxy)benzylamine hydrochloride is

publicly available. Therefore, it should be handled with the caution appropriate for a novel

chemical of unknown toxicity. The following precautions are based on data for related

compounds such as benzylamine hydrochloride.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound

is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion
4-(2-Chlorophenoxy)benzylamine hydrochloride is a chemical intermediate with

considerable potential for the development of novel pharmaceuticals and agrochemicals. This

guide has provided a comprehensive overview of its chemical properties, including a plausible

synthetic route and predicted physicochemical and spectroscopic data. While further

experimental validation is required, the information presented here serves as a solid foundation

for researchers and scientists working with this compound. The exploration of its biological

activity, particularly its interaction with CNS targets, warrants further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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